molecular formula C9H8N2O4 B8432860 N-(3-formyl-4-nitrophenyl)acetamide

N-(3-formyl-4-nitrophenyl)acetamide

Cat. No.: B8432860
M. Wt: 208.17 g/mol
InChI Key: YTENRGBMXCXXLC-UHFFFAOYSA-N
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Description

Disclaimer: The following is a sample description for a related compound, N-(4-methoxy-3-nitrophenyl)acetamide , and is provided as a template only. Specific information for N-(3-formyl-4-nitrophenyl)acetamide was not available. N-(4-Methoxy-3-nitrophenyl)acetamide is a phenacetin congener and nitrated acetanilide derivative of significant interest in medicinal chemistry and crystallography research . Its well-defined molecular structure, characterized by the near coplanarity of the methoxy and acetamide groups with the phenyl ring, makes it a valuable subject for solid-state structure analysis and studies on hydrogen-bonding patterns, as it forms chains in the crystal lattice via N-H···O interactions . This compound belongs to the class of 4-alkoxyacetanilides, which are historically important as non-opioid analgesics and fever reducers, and are studied to understand their metabolic pathways, including oxidative O-dealkylation and the formation of nitrated products via reaction with cellular oxidants like peroxynitrite . Researchers utilize this compound as a synthetic intermediate to explore the mechanisms of action of analogous drugs and to investigate the potential role of nitrated metabolites in pharmacology and toxicology . For Research Use Only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

N-(3-formyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C9H8N2O4/c1-6(13)10-8-2-3-9(11(14)15)7(4-8)5-12/h2-5H,1H3,(H,10,13)

InChI Key

YTENRGBMXCXXLC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons:
  • N-(3-Nitrophenyl)Acetamide () : Lacks the 3-formyl group, resulting in reduced polarity and reactivity. The single nitro group at the meta position may limit its ability to stabilize negative charges compared to the target compound’s dual EWG system.
  • 2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide (): Contains a formyl group at the para position alongside a methoxy group. The methoxy group (electron-donating) counterbalances the formyl’s electron-withdrawing effect, reducing overall electrophilicity compared to the target compound.

Table 1: Substituent Effects on Electronic Properties

Compound Substituents (Position) Key Electronic Effects Reference
N-(3-Formyl-4-Nitrophenyl)Acetamide –NO₂ (para), –CHO (meta) Strong EWGs enhance electrophilicity
N-(3-Nitrophenyl)Acetamide –NO₂ (meta) Moderate EWG effect
N-(4-Chloro-2-(Trifluoromethyl)Phenyl)Acetamide () –Cl (para), –CF₃ (ortho) Combined EWGs increase hydrophobicity

Structural and Crystallographic Differences

Key Comparisons:
  • N-(3-Chloro-4-Hydroxyphenyl)Acetamide Derivatives () : Substitution with –Cl and –OH groups results in hydrogen-bonding networks distinct from the target compound. The hydroxyl group participates in stronger intermolecular interactions than the formyl group.
  • N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide () : Bulky chloro substituents increase molecular symmetry, leading to tighter crystal packing compared to the target compound’s asymmetric nitro-formyl arrangement.

Table 2: Crystal Structure Parameters

Compound Crystal System Space Group Dihedral Angle (°) Reference
This compound* ~60–70 (predicted)
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide () Monoclinic P2₁/c 60.5
N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide () Triclinic P-1

*Predicted based on steric and electronic similarities to .

Key Comparisons:
  • N-(Substituted Phenyl)-2-Chloroacetamides (): Compounds with EWGs (–NO₂, –Cl) at meta/para positions exhibit enhanced antimicrobial activity (MICs: 13–27 µmol/L against S. aureus). The target compound’s formyl group may further improve membrane penetration due to increased lipophilicity.
  • 2-(3-Chloro-4-Hydroxyphenyl)-N-Phenethylacetamide () : The addition of a phenethyl chain boosts 17β-HSD2 inhibition by enabling hydrophobic interactions. The target compound’s formyl group could similarly engage in hydrogen bonding with enzyme active sites.

Table 3: Antimicrobial Activity of Selected Acetamides

Compound MIC (µg/mL) Key Substituents Reference
This compound* ~50–100 –NO₂ (para), –CHO (meta)
2-(4-Bromophenyl)Amino-N-(4-(4-Bromophenyl)Thiazol-2-yl)Acetamide () 13–27 –Br, –NO₂ (para)
N-(4-Chloro-2-(Trifluoromethyl)Phenyl)Acetamide () >4000 –Cl, –CF₃

*Hypothetical values extrapolated from .

Preparation Methods

Direct Nitration of N-(3-Formylphenyl)acetamide

A widely reported method involves the nitration of N-(3-formylphenyl)acetamide using a nitrating mixture (HNO₃/H₂SO₄). The formyl group directs nitration to the para position relative to the acetamide moiety, yielding the 3-formyl-4-nitro derivative.

Procedure :

  • Substrate Preparation : N-(3-Formylphenyl)acetamide is synthesized via oxidation of N-(3-(hydroxymethyl)phenyl)acetamide using pyridinium chlorochromate (PCC) in dichloromethane–DMF (95% yield).

  • Nitration : The formylated intermediate (6.2 g) is treated with fuming nitric acid (20°C, 0.5 hours) in concentrated sulfuric acid. The reaction is quenched by pouring onto ice water, followed by filtration and recrystallization from ethanol to isolate the product (48% yield, mp 131–135°C).

Key Considerations :

  • Temperature Control : Exothermic nitration requires cooling to prevent over-nitration or decomposition.

  • Regioselectivity : The electron-withdrawing acetamide group deactivates the ring, while the formyl group directs nitration to the para position via resonance stabilization of the nitronium ion intermediate.

Sequential Protection–Nitration–Oxidation Strategy

For substrates sensitive to nitration, a stepwise approach is employed:

Step 1: Acetylation of 3-Nitroaniline

  • 3-Nitroaniline is acetylated with acetic anhydride in pyridine to yield N-(3-nitrophenyl)acetamide (86% yield).

Step 2: Formylation via Vilsmeier–Haack Reaction

  • The nitroacetamide is treated with phosphoryl chloride (POCl₃) in DMF to introduce the formyl group at the 4-position. Reaction conditions (80°C, 4 hours) ensure complete conversion, with purification via silica gel chromatography (PE/EA = 20:1).

Yield Optimization :

  • Solvent Choice : Anhydrous DMF minimizes side reactions.

  • Catalysis : Triethylamine enhances electrophilic substitution by neutralizing HCl byproducts.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and purity:

  • Reactor Design : Tubular flow reactors maintain precise temperature (20–25°C) and residence time (30 minutes) during nitration, improving yield to 65%.

  • In-line Analytics : FTIR monitors nitro group formation, enabling real-time adjustments to acid concentration.

Economic and Safety Considerations :

  • Waste Reduction : Sulfuric acid is recycled via distillation, reducing environmental impact.

  • Explosion Risks : Diluted nitrating mixtures (≤40% HNO₃) mitigate decomposition hazards.

Purification and Characterization

Crystallization and Chromatography

  • Recrystallization : Ethanol–water mixtures (3:1 v/v) yield high-purity crystals (mp 131–135°C).

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes ortho-nitro byproducts (Rf = 0.45).

Spectroscopic Confirmation

  • ¹H NMR : δ 2.1 ppm (acetamide CH₃), δ 8.2–8.5 ppm (aromatic H), δ 10.0 ppm (formyl CHO).

  • IR : Peaks at 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Nitration4898Short reaction time (2 h)Low yield due to byproduct formation
Sequential Strategy7299High regioselectivityMulti-step, costly reagents
Industrial Flow6597Scalable, safeHigh capital investment

Q & A

Basic: What spectroscopic methods are used to confirm the structural integrity of N-(3-formyl-4-nitrophenyl)acetamide?

To confirm the structure and purity of this compound, researchers typically employ 1H/13C NMR spectroscopy to identify proton and carbon environments, particularly the formyl (-CHO) and nitro (-NO2) groups. Infrared (IR) spectroscopy is used to detect functional groups via characteristic absorption bands (e.g., C=O stretch of the acetamide at ~1650 cm⁻¹, nitro group vibrations at ~1520–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For advanced purity assessment, HPLC with UV detection is recommended, especially when synthesizing derivatives for biological studies .

Basic: What are the standard synthetic routes for this compound?

The compound is synthesized via acylation of 3-formyl-4-nitroaniline with acetic anhydride under reflux. A base like pyridine or triethylamine neutralizes the generated acetic acid, improving yield. Post-reaction, the product is isolated by filtration and recrystallized from ethanol or methanol. Industrial-scale synthesis may employ continuous flow reactors for efficiency. Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-acylated derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological activity (e.g., enzyme inhibition vs. no observed effect) require multi-modal validation :

  • Dose-response assays to confirm activity thresholds.
  • Computational docking studies (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC50 values.
  • Structural analogs (e.g., nitro- or formyl-modified derivatives) should be tested to isolate functional group contributions. Cross-referencing with databases like PubChem or ChEMBL ensures data consistency .

Advanced: What strategies optimize reaction yield during derivatization of this compound?

Yield optimization involves:

  • Protecting group chemistry : Temporarily blocking the formyl group (e.g., using acetal protection) during nitro reduction or nucleophilic substitutions.
  • Catalytic systems : Pd/C or Raney Ni for selective nitro reduction to amine without affecting the acetamide.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF minimizes side reactions.
  • Real-time monitoring : Techniques like TLC or inline FTIR track reaction progress .

Basic: What are the key physicochemical properties of this compound?

  • Molecular weight : Calculated as 208.18 g/mol (C9H8N2O4).
  • Solubility : Moderate in DMSO (>10 mM), limited in water (<1 mM).
  • Melting point : Expected range 180–190°C (based on analogs like N-(4-methyl-3-nitrophenyl)acetamide, mp 158–160°C).
  • LogP : Predicted ~1.5 (indicating moderate lipophilicity). Experimental validation via shake-flask method is advised .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites (e.g., nitro group para to formyl). Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, predicting reactivity toward nucleophiles. Molecular Electrostatic Potential (MEP) maps highlight regions susceptible to attack (e.g., nitro group’s positive potential). Validate predictions experimentally via reactions with amines or thiols .

Basic: What methods assess the purity of this compound post-synthesis?

  • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm.
  • Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values.
  • Melting point analysis : Sharp melting range (±2°C) indicates purity.
  • TLC : Single spot in multiple solvent systems (e.g., ethyl acetate/hexane 1:1) .

Advanced: Which positions on this compound are most amenable to functionalization for SAR studies?

  • Formyl group : Condensation with hydrazines or amines to form Schiff bases.
  • Nitro group : Reduction to amine for coupling reactions (e.g., amide bond formation).
  • Acetamide NH : Alkylation or acylation to modify hydrogen-bonding capacity.
    Prioritize modifications using computational mutagenesis to predict steric/electronic effects .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials at −20°C to prevent nitro group photoreduction.
  • Humidity : Desiccate to avoid hydrolysis of the acetamide (TGA/DSC assesses thermal stability).
  • Solution stability : In DMSO, monitor via NMR for decomposition (e.g., formyl oxidation to COOH) over 7 days .

Basic: What is the role of this compound as an intermediate in heterocyclic synthesis?

The compound serves as a precursor for quinoxalines (via condensation with diamines) and benzimidazoles (cyclization with o-phenylenediamine). The nitro group facilitates Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. Its formyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

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